The Physicochemical Landscape of 10H-Phenothiazine 5-Oxide: A Technical Guide for Advanced Drug Development and Materials Science
The Physicochemical Landscape of 10H-Phenothiazine 5-Oxide: A Technical Guide for Advanced Drug Development and Materials Science
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 10H-phenothiazine 5-oxide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. As a core derivative of the phenothiazine scaffold, the introduction of a sulfoxide moiety imparts unique electronic and structural characteristics that modulate its biological activity and material properties. This document delves into the synthesis, structural analysis, spectral characteristics, electrochemical behavior, and thermal stability of 10H-phenothiazine 5-oxide, supported by established experimental protocols and data from authoritative sources. Through a detailed exploration of its molecular attributes, this guide aims to furnish a foundational understanding for the strategic design of novel therapeutics and functional materials.
Introduction: The Phenothiazine Core and the Significance of the 5-Oxide Derivative
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, most notably for its foundational role in the development of antipsychotic drugs.[1] The unique "butterfly" conformation of the phenothiazine nucleus, with its electron-rich sulfur and nitrogen heteroatoms, provides a versatile platform for chemical modification, leading to a broad spectrum of pharmacological activities.[1] The oxidation of the sulfur atom to a sulfoxide at the 5-position, yielding 10H-phenothiazine 5-oxide, significantly alters the electronic and steric landscape of the parent molecule. This modification has profound implications for its interaction with biological targets and its photophysical properties, making it a subject of considerable interest in both medicinal chemistry and materials science.[2] 10H-phenothiazine 5-oxide also serves as a key intermediate and sometimes a by-product in the synthesis of phenothiazine S,S-dioxides, which are also explored for their therapeutic potential.[3]
Molecular and Physicochemical Properties
A fundamental understanding of the physicochemical properties of 10H-phenothiazine 5-oxide is paramount for its application in research and development. The following table summarizes its key molecular and physical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NOS | [4][5] |
| Molecular Weight | 215.27 g/mol | [4][5] |
| CAS Number | 1207-71-2 | [4][5] |
| Appearance | Pale beige to pale brown solid | [3] |
| Melting Point | 257-258 °C | [6] |
| logP (Octanol/Water) | 2.910 (Crippen Method) | [4] |
| Water Solubility (log₁₀ws) | -2.69 (Crippen Method) | [4] |
| Topological Polar Surface Area | 48.31 Ų | [6] |
| Density | 1.44 g/cm³ | [6] |
| Refractive Index | 1.769 | [6] |
Synthesis and Structural Elucidation
Synthesis of 10H-Phenothiazine 5-Oxide
The synthesis of 10H-phenothiazine 5-oxide is typically achieved through the controlled oxidation of 10H-phenothiazine. A common and effective method involves the use of hydrogen peroxide in a suitable solvent system.
Caption: Synthetic pathway for 10H-phenothiazine 5-oxide.
Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation
This protocol is adapted from established methods for the oxidation of phenothiazine derivatives.[7]
-
Dissolution: Dissolve 10H-phenothiazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., acetone:chloroform:methanol 1:1:1).[7]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base such as sodium carbonate. Extract the product with a suitable organic solvent, for example, dichloromethane.[7]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Crystal Structure and Molecular Geometry
While the crystal structure of the parent 10H-phenothiazine 5-oxide has been determined, detailed crystallographic data for a closely related derivative, 10-acetyl-10H-phenothiazine 5-oxide, provides valuable insight into the structural features of this class of compounds. The acetyl derivative crystallizes in a monoclinic system with the space group P2₁/n. A key feature is the non-planar, folded "butterfly" structure of the phenothiazine core, with a significant dihedral angle between the two benzene rings.[8] The sulfoxide group introduces a chiral center at the sulfur atom, and in the crystal structure of the acetyl derivative, the oxygen atom is disordered over two sites. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions.
Caption: 2D representation of the 10H-phenothiazine 5-oxide core.
Spectroscopic and Electrochemical Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 10H-phenothiazine 5-oxide provides valuable information about its functional groups. The spectrum is characterized by a prominent absorption band corresponding to the S=O stretching vibration, which is a hallmark of the sulfoxide moiety. Other characteristic bands include N-H stretching and C-H stretching and bending vibrations of the aromatic rings. The NIST WebBook provides a reference spectrum for 10H-phenothiazine 5-oxide.[5]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount of 10H-phenothiazine 5-oxide with dry potassium bromide (KBr) powder in an agate mortar and pestle.[9]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of 10H-phenothiazine 5-oxide in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[13][14]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13]
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 10H-phenothiazine 5-oxide is characterized by electronic transitions within the aromatic system. The parent 10H-phenothiazine exhibits absorption maxima in methanol at 254 nm and 318 nm.[15] The introduction of the sulfoxide group is expected to cause a hypsochromic (blue) shift in the absorption bands compared to the parent phenothiazine.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of 10H-phenothiazine 5-oxide in a suitable UV-transparent solvent (e.g., methanol).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Electrochemical Properties
The electrochemical behavior of phenothiazine derivatives is of significant interest, particularly their oxidation potential. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds. Phenothiazines typically exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of a stable radical cation.[16] The oxidation potential is influenced by the nature and position of substituents on the phenothiazine ring.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of 10H-phenothiazine 5-oxide in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a defined range and at a specific scan rate.
-
Data Analysis: Determine the oxidation and reduction peak potentials to evaluate the redox behavior of the compound.
Caption: Diagram of a typical cyclic voltammetry experimental setup.
Thermal Stability
Experimental Protocol: Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small, accurately weighed amount of 10H-phenothiazine 5-oxide into a TGA or DSC pan.
-
Data Acquisition: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss (TGA) or heat flow (DSC) as a function of temperature.[17]
-
Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, melting point, and any other thermal events.[18]
Applications and Future Perspectives
The unique physicochemical properties of 10H-phenothiazine 5-oxide and its derivatives make them promising candidates for a variety of applications:
-
Medicinal Chemistry: As with other phenothiazine derivatives, the 5-oxide can serve as a scaffold for the development of new therapeutic agents. The sulfoxide group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to compounds with improved efficacy and safety profiles.
-
Materials Science: The photophysical properties of oxidized phenothiazines are of particular interest in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs), sensors, and bioimaging.[2][19] The ability to tune the emission properties through chemical modification of the phenothiazine core opens up possibilities for creating novel functional materials.
Conclusion
10H-phenothiazine 5-oxide represents a versatile and valuable molecular entity with a rich physicochemical profile. Its synthesis, structure, and properties have been the subject of considerable scientific investigation. This technical guide has provided a detailed overview of its key characteristics, supported by experimental protocols and data from the scientific literature. A thorough understanding of these fundamental properties is essential for harnessing the full potential of 10H-phenothiazine 5-oxide in the design and development of next-generation pharmaceuticals and advanced materials.
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